3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione
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Overview
Description
3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione is a complex organic compound that belongs to the quinazoline family. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of the naphthyl group and the ethyl substituent adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the naphthyl and ethyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation. The choice of solvents, reagents, and purification methods is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinazoline analogs.
Scientific Research Applications
3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Research into its potential therapeutic applications includes exploring its activity as an anticancer, antiviral, or antimicrobial agent.
Industry: The compound’s unique properties may be leveraged in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of the quinazoline family, lacking the naphthyl and ethyl substituents.
2-naphthylquinazoline: A similar compound with a naphthyl group but different substituents.
Ethylquinazoline: A compound with an ethyl group but lacking the naphthyl substituent.
Uniqueness
3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the naphthyl and ethyl groups enhances its potential for diverse reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-ethyl-1-(2-naphthalen-2-yl-2-oxoethyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-2-23-21(26)18-9-5-6-10-19(18)24(22(23)27)14-20(25)17-12-11-15-7-3-4-8-16(15)13-17/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHUBIOCKNZVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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